(-)-Indolactam V

Catalog No.
S530629
CAS No.
90365-57-4
M.F
C17H23N3O2
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Indolactam V

CAS Number

90365-57-4

Product Name

(-)-Indolactam V

IUPAC Name

(10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1

InChI Key

LUZOFMGZMUZSSK-LRDDRELGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Indolactam V; Indolactam-V; (-)-Indolactam V; (-)-ILV;

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO

The exact mass of the compound Indolactam V is 301.179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-Indolactam V is a synthetically accessible indole alkaloid that represents the core structure of the teleocidin class of natural products. It functions as a potent, high-affinity activator of conventional and novel Protein Kinase C (PKC) isozymes by mimicking the endogenous second messenger diacylglycerol (DAG) and binding to the C1 domain. This activity, combined with its amenability to chemical modification, makes (-)-Indolactam V a critical procurement choice for both mechanistic studies of PKC signaling and as a foundational scaffold for the development of novel PKC modulators.

Substituting (-)-Indolactam V is not feasible due to the strict stereochemical requirements of the PKC binding domain. The biological activity resides exclusively in the (-)-enantiomer, with the (+)-enantiomer being reported as inactive, making it a critical negative control but an unacceptable substitute for activation studies. Furthermore, while phorbol esters like Phorbol 12-myristate 13-acetate (PMA) also activate PKC, they belong to a different structural class, which can lead to distinct downstream signaling outcomes and differing patterns of isozyme selectivity. For applications requiring the specific indolactam scaffold, such as the synthesis of advanced analogs or probes like pendolmycin or lyngbyatoxin A, there is no direct substitute for (-)-Indolactam V as a precursor.

Absolute Stereospecificity: The (-) Enantiomer is Biologically Active, the (+) is Not

The primary procurement driver for (-)-Indolactam V is its strict stereospecific activity. Direct comparative studies demonstrate that the (-)-enantiomer possesses potent tumor-promoting and PKC-activating capabilities, whereas the (+)-enantiomer is devoid of this activity. This absolute difference makes the (-)-enantiomer essential for achieving the desired biological effect and renders the (+)-form a perfect negative control for confirming PKC-dependent mechanisms.

Evidence DimensionTumor-promoting activity
Target Compound DataActive
Comparator Or Baseline(+)-Indolactam-V: Inactive
Quantified DifferenceQualitative (Active vs. Inactive)
ConditionsIn vivo and in vitro assays related to tumor promotion.

For researchers needing to definitively attribute a biological effect to PKC activation, the inactive (+)-enantiomer is an indispensable negative control, making the procurement of the specific (-)-enantiomer essential.

High-Affinity Binding to Novel PKC Isoforms, Exceeding 300-Fold Selectivity Over Conventional Isoforms

(-)-Indolactam V demonstrates nanomolar binding affinity for novel PKC isoforms while showing significantly lower affinity for conventional isoforms. For example, its binding affinity (Ki) for a PKCη surrogate peptide was 3.36 nM, whereas its affinity for a PKCγ (a conventional isoform) surrogate was over 300 times weaker at 1.03 µM. This preferential binding to novel isoforms is a key differentiator from pan-PKC activators.

Evidence DimensionBinding Affinity (Ki)
Target Compound Data3.36 nM (PKCη surrogate, novel)
Comparator Or Baseline1.03 µM (PKCγ surrogate, conventional)
Quantified Difference>306-fold higher affinity for the novel PKCη surrogate compared to the conventional PKCγ surrogate
ConditionsCompetitive binding assay with surrogate peptides for PKC C1 domains.

This allows researchers to preferentially probe signaling pathways mediated by novel PKC isozymes (δ, ε, η, θ), a level of specificity not achievable with less selective activators.

Proven Precursor Suitability: A Versatile and Essential Scaffold for Advanced Synthesis

The synthetic tractability of (-)-Indolactam V makes it a superior choice as a foundational building block. Its structure has been successfully and strategically elaborated through late-stage functionalization, such as C7-bromination followed by cross-coupling, to yield more complex natural products. This established synthetic utility demonstrates its robustness and compatibility with advanced chemical transformations, a critical factor for procurement in medicinal chemistry and drug discovery programs.

Evidence DimensionSynthetic Utility
Target Compound DataServes as a key intermediate for the total synthesis of Lyngbyatoxin A, Teleocidin A-2, and Pendolmycin.
Comparator Or BaselineMore complex natural products (e.g., teleocidins) which are less synthetically accessible for modification.
Quantified DifferenceEnables divergent, multi-target synthesis from a single, procurable core structure.
ConditionsMulti-step organic synthesis, including late-stage C-H functionalization and cross-coupling reactions.

For synthetic chemists, procuring (-)-Indolactam V provides a validated, reliable starting point for creating diverse libraries of PKC modulators or accessing complex natural products, saving significant development time.

Definitive Mechanistic Studies Requiring a Stereospecific Negative Control

When research requires unambiguous confirmation that a cellular response is mediated by PKC, (-)-Indolactam V is the appropriate choice. Its use alongside the biologically inactive (+)-Indolactam V allows for rigorous, publication-quality validation of the signaling pathway.

Medicinal Chemistry Programs Developing Novel PKC Modulators

For drug discovery and chemical biology labs, this compound is the preferred starting material for creating libraries of new PKC activators or inhibitors. Its proven stability and reactivity in complex synthetic routes make it a reliable and efficient scaffold for generating proprietary analogs with potentially improved isoform selectivity or therapeutic properties.

Probing Signaling Pathways Mediated by Novel PKC Isoforms (nPKCs)

Given its significantly higher binding affinity for novel PKC isoforms (like PKCη) compared to conventional ones (like PKCγ), (-)-Indolactam V is the logical choice for experiments designed to dissect the specific roles of nPKCs in cellular processes such as proliferation, differentiation, and apoptosis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

301.17902698 Da

Monoisotopic Mass

301.17902698 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8CIY9O1323

MeSH Pharmacological Classification

Carcinogens

Wikipedia

Indolactam v

Dates

Last modified: 08-15-2023
1: Stein J, Stahn S, Neudörfl JM, Sperlich J, Schmalz HG, Teusch N. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells. ChemMedChem. 2018 Jan 22;13(2):147-154. doi: 10.1002/cmdc.201700640. Epub 2018 Jan 4. PubMed PMID: 29195005.
2: Scavuzzo MA, Yang D, Borowiak M. Organotypic pancreatoids with native mesenchyme develop Insulin producing endocrine cells. Sci Rep. 2017 Sep 7;7(1):10810. doi: 10.1038/s41598-017-11169-1. PubMed PMID: 28883507; PubMed Central PMCID: PMC5589819.
3: Haynes-Smith J, Diaz I, Billingsley KL. Modular Total Synthesis of Protein Kinase C Activator (-)-Indolactam V. Org Lett. 2016 May 6;18(9):2008-11. doi: 10.1021/acs.orglett.6b00614. Epub 2016 Apr 13. PubMed PMID: 27074538.
4: Mori T, Zhang L, Awakawa T, Hoshino S, Okada M, Morita H, Abe I. Manipulation of prenylation reactions by structure-based engineering of bacterial indolactam prenyltransferases. Nat Commun. 2016 Mar 8;7:10849. doi: 10.1038/ncomms10849. PubMed PMID: 26952246; PubMed Central PMCID: PMC4786772.
5: Glover KP, Chen Z, Markell LK, Han X. Synergistic Gene Expression Signature Observed in TK6 Cells upon Co-Exposure to UVC-Irradiation and Protein Kinase C-Activating Tumor Promoters. PLoS One. 2015 Oct 2;10(10):e0139850. doi: 10.1371/journal.pone.0139850. eCollection 2015. PubMed PMID: 26431317; PubMed Central PMCID: PMC4592187.
6: Raveh A, Schultz PJ, Aschermann L, Carpenter C, Tamayo-Castillo G, Cao S, Clardy J, Neubig RR, Sherman DH, Sjögren B. Identification of protein kinase C activation as a novel mechanism for RGS2 protein upregulation through phenotypic screening of natural product extracts. Mol Pharmacol. 2014 Oct;86(4):406-16. doi: 10.1124/mol.114.092403. Epub 2014 Aug 1. PubMed PMID: 25086086.
7: Nathel NF, Shah TK, Bronner SM, Garg NK. Total syntheses of indolactam alkaloids (-)-indolactam V, (-)-pendolmycin, (-)-lyngbyatoxin A, and (-)-teleocidin A-2. Chem Sci. 2014 Jun 1;5(6):2184-2190. PubMed PMID: 24839542; PubMed Central PMCID: PMC4019407.
8: Mari M, Bartoccini F, Piersanti G. Synthesis of (-)-epi-indolactam V by an intramolecular Buchwald-Hartwig C-N coupling cyclization reaction. J Org Chem. 2013 Aug 2;78(15):7727-34. doi: 10.1021/jo4013767. Epub 2013 Jul 25. PubMed PMID: 23845025.
9: Ongley SE, Bian X, Zhang Y, Chau R, Gerwick WH, Müller R, Neilan BA. High-titer heterologous production in E. coli of lyngbyatoxin, a protein kinase C activator from an uncultured marine cyanobacterium. ACS Chem Biol. 2013 Sep 20;8(9):1888-93. doi: 10.1021/cb400189j. Epub 2013 Jun 17. PubMed PMID: 23751865; PubMed Central PMCID: PMC3880125.
10: Pal D, Outram SP, Basu A. Novel regulation of protein kinase C-η. Biochem Biophys Res Commun. 2012 Sep 7;425(4):836-41. doi: 10.1016/j.bbrc.2012.07.163. Epub 2012 Aug 7. PubMed PMID: 22892130; PubMed Central PMCID: PMC3438288.
11: Naujok O, Lenzen S. A critical re-evaluation of CD24-positivity of human embryonic stem cells differentiated into pancreatic progenitors. Stem Cell Rev. 2012 Sep;8(3):779-91. doi: 10.1007/s12015-012-9362-y. PubMed PMID: 22529013.
12: Ohmine S, Squillace KA, Hartjes KA, Deeds MC, Armstrong AS, Thatava T, Sakuma T, Terzic A, Kudva Y, Ikeda Y. Reprogrammed keratinocytes from elderly type 2 diabetes patients suppress senescence genes to acquire induced pluripotency. Aging (Albany NY). 2012 Jan;4(1):60-73. PubMed PMID: 22308265; PubMed Central PMCID: PMC3292906.
13: Kedei N, Lubart E, Lewin NE, Telek A, Lim L, Mannan P, Garfield SH, Kraft MB, Keck GE, Kolusheva S, Jelinek R, Blumberg PM. Some phorbol esters might partially resemble bryostatin 1 in their actions on LNCaP prostate cancer cells and U937 leukemia cells. Chembiochem. 2011 May 16;12(8):1242-51. doi: 10.1002/cbic.201100064. Epub 2011 May 3. PubMed PMID: 21542090; PubMed Central PMCID: PMC3313843.
14: Bronner SM, Goetz AE, Garg NK. Overturning indolyne regioselectivities and synthesis of indolactam V. J Am Chem Soc. 2011 Mar 23;133(11):3832-5. doi: 10.1021/ja200437g. Epub 2011 Feb 25. PubMed PMID: 21351773; PubMed Central PMCID: PMC3060274.
15: Xu Z, Zhang F, Zhang L, Jia Y. Total synthesis of (-)-indolactam V. Org Biomol Chem. 2011 Apr 7;9(7):2512-7. doi: 10.1039/c0ob01115k. Epub 2011 Feb 21. PubMed PMID: 21340068.
16: Thatava T, Nelson TJ, Edukulla R, Sakuma T, Ohmine S, Tonne JM, Yamada S, Kudva Y, Terzic A, Ikeda Y. Indolactam V/GLP-1-mediated differentiation of human iPS cells into glucose-responsive insulin-secreting progeny. Gene Ther. 2011 Mar;18(3):283-93. doi: 10.1038/gt.2010.145. Epub 2010 Nov 4. PubMed PMID: 21048796; PubMed Central PMCID: PMC3060028.
17: Takahashi S, Takagi H, Toyoda A, Uramoto M, Nogawa T, Ueki M, Sakaki Y, Osada H. Biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593. J Bacteriol. 2010 Jun;192(11):2839-51. doi: 10.1128/JB.01557-09. Epub 2010 Mar 26. PubMed PMID: 20348259; PubMed Central PMCID: PMC2876496.
18: Huynh MU, Elston MC, Hernandez NM, Ball DB, Kajiyama S, Irie K, Gerwick WH, Edwards DJ. Enzymatic production of (-)-indolactam V by LtxB, a cytochrome P450 monooxygenase. J Nat Prod. 2010 Jan;73(1):71-4. doi: 10.1021/np900481a. PubMed PMID: 20000453.
19: McCarron JG, Olson ML, Currie S, Wright AJ, Anderson KI, Girkin JM. Elevations of intracellular calcium reflect normal voltage-dependent behavior, and not constitutive activity, of voltage-dependent calcium channels in gastrointestinal and vascular smooth muscle. J Gen Physiol. 2009 Apr;133(4):439-57. doi: 10.1085/jgp.200810189. Epub 2009 Mar 16. PubMed PMID: 19289573; PubMed Central PMCID: PMC2699105.
20: Chen S, Borowiak M, Fox JL, Maehr R, Osafune K, Davidow L, Lam K, Peng LF, Schreiber SL, Rubin LL, Melton D. A small molecule that directs differentiation of human ESCs into the pancreatic lineage. Nat Chem Biol. 2009 Apr;5(4):258-65. doi: 10.1038/nchembio.154. Epub 2009 Mar 15. PubMed PMID: 19287398.

Explore Compound Types